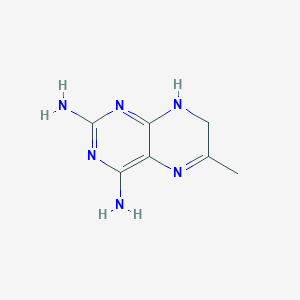

6-Methyl-7,8-dihydropteridine-2,4-diamine

Description

General Overview of Pteridines in Biological Systems

The biological importance of pteridine (B1203161) compounds has been recognized since their initial discovery as pigments in the wings of butterflies. googleapis.com Beyond their role as pigments, the true significance of pteridines lies in their function as cofactors for a multitude of enzymes. ymdb.ca

Pterins, which are pteridines with an amino group at position 2 and a keto group at position 4, are particularly vital in their reduced forms. While oxidized pterins often function as pigments, their reduced counterparts, specifically tetrahydropterins, are essential redox cofactors in enzyme catalysis. nih.gov One of the most studied of these is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor for aromatic amino acid hydroxylases. sigmaaldrich.com These enzymes are crucial for the biosynthesis of monoamine neurotransmitters like dopamine (B1211576) and serotonin, as well as for the production of nitric oxide (NO). sigmaaldrich.commdpi.com The reduced pterin (B48896) donates electrons during enzymatic reactions, highlighting its central role in metabolic pathways. smolecule.com

Dihydropteridines are key intermediates in the metabolism and regeneration of pterin cofactors. mdpi.com For instance, during the enzymatic hydroxylation reactions where tetrahydrobiopterin (B1682763) (BH4) acts as a cofactor, it is oxidized to a quinonoid dihydrobiopterin. This unstable intermediate must be recycled back to its fully reduced, active tetrahydro- form to sustain neurotransmitter and nitric oxide synthesis. nih.govijfmr.com This regeneration is primarily accomplished by the enzyme dihydropteridine reductase (DHPR). ijfmr.comwikipedia.org

Furthermore, 7,8-dihydropteridines are central to folate metabolism. The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate to the biologically active 5,6,7,8-tetrahydrofolate. nih.gov Because tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, DHFR is a major target for various therapeutic agents. ymdb.ca The study of various 7,8-dihydropteridines as substrates or inhibitors of DHFR is a significant area of research. nih.gov

Contextualization of 6-Methyl-7,8-dihydropteridine-2,4-diamine within Pteridine Research

Direct research specifically investigating this compound is limited in publicly available literature. However, its structure allows for contextualization within the broader field of pteridine chemistry, particularly as a potential antifolate agent. The core of the molecule is a 2,4-diaminopteridine (B74722) structure, a well-known pharmacophore for inhibitors of dihydrofolate reductase (DHFR). ymdb.ca Classical antifolates like methotrexate (B535133) feature this diamino-heterocycle, which mimics the binding of the natural substrate, dihydrofolate, to the active site of DHFR. nih.gov

Research into structurally related compounds provides insight into the potential biochemical interactions of this compound. A closely related analogue, 2-amino-4-hydroxy-6-methyl-7,8-dihydropteridine (which has a hydroxyl group at position 4 instead of an amino group), has been studied as a model for dihydrofolate and as a substrate for rat liver DHFR. nih.govnih.gov Kinetic studies demonstrated that this compound is indeed reduced by DHFR, although with a higher Michaelis constant (Km) and lower maximal velocity (Vmax) compared to the natural substrate, 7,8-dihydrofolate. nih.gov This indicates that the enzyme has a lower affinity for this unconjugated dihydropteridine but can still process it. nih.gov

The synthesis of such dihydropteridines often involves the catalytic hydrogenation of their fully aromatic pteridine precursors. nih.gov For instance, the synthesis of 2,4-diamino-6-hydroxymethylpteridine, an intermediate in the production of methotrexate, involves the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone. google.com A similar strategy, potentially using a different carbonyl compound, could conceivably be employed to generate the 6-methylpteridine-2,4-diamine (B187981) precursor, which could then be selectively reduced to the 7,8-dihydro form.

Research Data

The following table presents kinetic data for the interaction of rat liver dihydrofolate reductase with a structurally similar compound, 6-methyl-7,8-dihydropteridine, compared to the natural substrate, 7,8-dihydrofolate.

| Substrate | Km (μM) | Vmax (μmol min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|

| 7,8-Dihydrofolate | 0.17 | 6.22 | nih.gov |

| 6-Methyl-7,8-dihydropteridine | 10.2 | 1.54 | nih.gov |

| 7,8-Dihydrobiopterin | 6.42 | 2.39 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7,8-dihydropteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H2,1H3,(H5,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTDNXVAZIHXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2NC1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480094 | |

| Record name | 6-Methyl-7,8-dihydropteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50691-63-9 | |

| Record name | 6-Methyl-7,8-dihydropteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Interconnections

Enzymatic Pathways Leading to Dihydropteridines from Guanosine Triphosphate (GTP)

The biosynthesis of the pteridine (B1203161) core of folate commences with the complex transformation of Guanosine Triphosphate (GTP). nih.gov The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH-I), which converts GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP). nih.govresearchgate.net This reaction marks the entry point into the pteridine branch of the folate pathway. nih.gov Following its formation, 7,8-dihydroneopterin triphosphate undergoes dephosphorylation, typically by non-specific phosphatases, to yield 7,8-dihydroneopterin. asm.orgresearchgate.net This dihydropteridine molecule serves as a crucial substrate for the subsequent enzyme in the pathway. ebi.ac.uk

Dihydroneopterin aldolase (B8822740) (DHNA), also known as FolB, is the enzyme responsible for processing 7,8-dihydroneopterin. ebi.ac.ukwikipedia.org It catalyzes an aldol (B89426) cleavage reaction, converting 7,8-dihydroneopterin into two distinct products: 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP) and glycolaldehyde. ebi.ac.ukwikipedia.orgnih.gov This step is a key transformation in the folate synthesis pathway. ebi.ac.uk

The mechanism of DHNA is unique as it does not require the formation of a Schiff base with the substrate or the presence of metal ions for its catalytic activity, distinguishing it from typical class I and class II aldolases. nih.gov The reaction is reversible and involves the cleavage of the C6-C7 bond in the side chain of dihydroneopterin. ebi.ac.uknih.gov In addition to the aldolase reaction, DHNA can also catalyze the epimerization of 7,8-dihydro-D-neopterin to 7,8-dihydro-L-monapterin. nih.gov

| Substrate | Enzyme | Products | Reaction Type |

|---|---|---|---|

| 7,8-Dihydroneopterin | Dihydroneopterin Aldolase (DHNA/FolB) | 6-Hydroxymethyl-7,8-dihydropterin (HMDP) + Glycolaldehyde | Aldol Cleavage |

Role of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), or FolK, is the second essential enzyme in the folate pathway. researchgate.netnih.gov It catalyzes the magnesium-dependent transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). researchgate.netnih.govresearchgate.net The product of this reaction is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). nih.govplos.org This phosphorylation step is critical as it prepares the pterin (B48896) moiety for the subsequent condensation reaction. researchgate.net

The catalytic mechanism of HPPK has been extensively studied, particularly in Escherichia coli. researchgate.netnih.gov The enzyme exhibits a fixed, sequential order of substrate binding, where ATP binds first, followed by HMDP. researchgate.netnih.gov The binding of ATP induces a significant conformational change in three flexible loop regions that surround the active site. researchgate.netnih.gov This change properly configures the binding site for HMDP. nih.gov

HPPK demonstrates high substrate specificity. The pterin binding site is highly specific, largely restricting potential inhibitors to structures that closely mimic the natural pterin substrate. nih.gov Similarly, the enzyme specifically utilizes ATP as the pyrophosphate donor. nih.gov

HPPK is an essential enzyme for the survival of prokaryotes and lower eukaryotes that synthesize their own folate. wikipedia.orgnih.gov Folate coenzymes are indispensable for the synthesis of DNA, RNA, and amino acids, making the folate pathway vital for cellular growth and replication. patsnap.comresearchgate.net Because mammals lack the enzymes for de novo folate synthesis, including HPPK, and instead obtain folate from their diet, this enzyme is an attractive and validated target for the development of novel antimicrobial agents. wikipedia.orgnih.govebi.ac.uk Targeting HPPK offers a way to selectively inhibit microbial growth without affecting the host. nih.gov The emergence of resistance to traditional antifolate drugs like sulfonamides has increased interest in HPPK as an alternative target. researchgate.netrsc.org

Dihydropteroate (B1496061) Synthase (DHPS) in Folate Biosynthesis

Dihydropteroate synthase (DHPS), or FolP, catalyzes the subsequent step in the pathway, a crucial convergence point where the pteridine and p-aminobenzoic acid (pABA) branches meet. nih.govplos.org The enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the product of the HPPK reaction, with pABA. nih.govwikipedia.org This reaction forms the intermediate 7,8-dihydropteroate and releases pyrophosphate. ebi.ac.ukresearchgate.net Like HPPK, DHPS is found in bacteria, protozoa, yeast, and plants, but is absent in mammals, making it a primary target for sulfonamide antibiotics. patsnap.comebi.ac.uk

The condensation of DHPPP and pABA catalyzed by DHPS proceeds via an SN1-type reaction mechanism. nih.govebi.ac.uk The reaction follows an ordered binding sequence where DHPPP binds to the enzyme first. ebi.ac.uk This binding facilitates the elimination of the pyrophosphate group (PPi), a step which is considered rate-determining. nih.gov The departure of pyrophosphate generates a stabilized cationic pterin intermediate. nih.govebi.ac.uk Subsequently, pABA binds and its amino group performs a nucleophilic attack on the pterin intermediate, leading to the formation of 7,8-dihydropteroate. ebi.ac.uk The active site of DHPS contains two distinct binding pockets: a highly conserved pterin-binding pocket located within a classic TIM barrel structure and a more flexible pABA-binding site composed of mobile loops. researchgate.netkenyon.edu

| Enzyme | Gene | Substrates | Product | Significance |

|---|---|---|---|---|

| GTP cyclohydrolase I (GTPCH-I) | folE | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Initiates the pteridine synthesis pathway. nih.govresearchgate.net |

| Dihydroneopterin Aldolase (DHNA) | folB | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin (HMDP) | Key step in forming the precursor for the next enzyme. ebi.ac.ukwikipedia.org |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | folK | HMDP + ATP | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Essential enzyme in microorganisms; a target for antimicrobials. researchgate.netnih.gov |

| Dihydropteroate Synthase (DHPS) | folP | DHPPP + p-Aminobenzoic acid (pABA) | 7,8-Dihydropteroate | Target of sulfonamide drugs; absent in mammals. patsnap.comebi.ac.uk |

Interplay of Pteridine Metabolism with Cellular Processes

Pteridine metabolism does not occur in isolation; it is deeply integrated with other fundamental cellular processes. The derivatives of the pteridine core structure serve as critical cofactors for a variety of enzymes that are central to metabolic regulation.

The connection between pteridine metabolism and the synthesis of nucleotides and amino acids is primarily through the action of pteridine-dependent enzymes. While a direct biosynthetic pathway for 6-Methyl-7,8-dihydropteridine-2,4-diamine is not extensively documented, the general principles of pteridine metabolism provide a framework for understanding its interactions.

A key player in this interplay is tetrahydrobiopterin (B1682763) (BH4) , a well-characterized pteridine derivative. BH4 is an essential cofactor for several aromatic amino acid hydroxylases. numberanalytics.com These enzymes are responsible for the conversion of phenylalanine to tyrosine, tyrosine to L-DOPA (a precursor to dopamine), and tryptophan to 5-hydroxytryptophan (B29612) (a precursor to serotonin). The regeneration of BH4 from its oxidized form is crucial for maintaining the flux through these amino acid metabolic pathways.

The link to nucleotide biosynthesis is largely mediated by folate (vitamin B9) and its derivatives, which possess a pteridine ring structure. nih.gov Tetrahydrofolate (THF), the active form of folate, is a critical carrier of one-carbon units. These one-carbon transfers are essential for the de novo synthesis of purines (adenine and guanine) and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in pyrimidine (B1678525) biosynthesis. nih.gov While this compound is not a direct intermediate in these canonical pathways, its structural similarity to the pterin core of folate suggests a potential for interaction with the enzymes of one-carbon metabolism.

The general precursor for pteridine biosynthesis is guanosine-5'-triphosphate (GTP) . mdpi.com A series of enzymatic steps convert GTP into various pteridine intermediates. mdpi.com This shared origin with purine (B94841) nucleotides underscores the close metabolic relationship between these two classes of molecules. nih.gov

Table 1: Key Pteridine-Related Compounds and Their Metabolic Roles

| Compound/Intermediate | Role in Metabolism | Associated Pathways |

| Guanosine Triphosphate (GTP) | Primary precursor for pteridine and purine biosynthesis. mdpi.com | Pteridine Biosynthesis, Purine Metabolism |

| Tetrahydrobiopterin (BH4) | Cofactor for aromatic amino acid hydroxylases. numberanalytics.com | Amino Acid Metabolism (Phenylalanine, Tyrosine, Tryptophan) |

| Tetrahydrofolate (THF) | Carrier of one-carbon units for nucleotide synthesis. nih.gov | Nucleotide Biosynthesis (Purines and Pyrimidines), Amino Acid Metabolism |

| Dihydropteridine Reductase (DHPR) | Enzyme responsible for regenerating tetrahydrobiopterins from dihydropterins. wikipedia.orgnih.gov | Pteridine Metabolism, Amino Acid Metabolism |

The metabolic utility of pteridines is often realized through cyclic pathways that allow for their regeneration and reuse. A central cycle involves the reduction of oxidized pteridines back to their active tetrahydro- forms.

One of the most critical cycles is the regeneration of tetrahydrobiopterin (BH4). After participating in the hydroxylation of aromatic amino acids, BH4 is oxidized to quinonoid dihydrobiopterin. This unstable intermediate is then reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR) , utilizing NADH as a reducing agent. wikipedia.orgnih.govresearchgate.net This cycle ensures a continuous supply of the active cofactor for amino acid metabolism.

Similarly, in folate metabolism, tetrahydrofolate (THF) is oxidized to dihydrofolate (DHF) during the synthesis of thymidylate. DHF is then reduced back to THF by the enzyme dihydrofolate reductase (DHFR) . This cycle is a major target for various chemotherapeutic agents.

While a specific metabolic cycle involving this compound has not been explicitly detailed in the scientific literature, its 7,8-dihydro- structure suggests that it could potentially be a substrate for reductases like DHPR or other oxidoreductases, allowing it to participate in cellular redox cycling. wikipedia.org The presence of amino groups at positions 2 and 4, and a methyl group at position 6, would influence its interaction with enzyme active sites. nih.gov

The interconversion of different pteridine derivatives is another important aspect of their metabolism. researchgate.net Enzymes such as xanthine (B1682287) oxidase can catalyze the hydroxylation of pterin to form isoxanthopterin (B600526), demonstrating the potential for a web of interconnected pteridine metabolic pathways. mdpi.com

Enzymatic Interactions and Molecular Mechanisms

Dihydropteridine Reductase (DHPR) Activity and Regeneration Cycle

Dihydropteridine reductase (DHPR) is a critical enzyme responsible for regenerating tetrahydrobiopterin (B1682763) (BH4), the essential cofactor for several aromatic amino acid hydroxylases. nih.govorpha.netrarediseases.org DHPR catalyzes the NADH-dependent reduction of the oxidized quinonoid dihydrobiopterin (qBH2) back to its active tetrahydro form, completing the pterin (B48896) cycle. cuny.edunih.gov The enzyme encoded by the QDPR gene in humans belongs to the family of short-chain dehydrogenases/reductases. wikipedia.orguniprot.org A deficiency in DHPR activity leads to a severe form of hyperphenylalaninemia and a depletion of neurotransmitters like dopamine (B1211576) and serotonin. nih.govrarediseases.org

The natural substrate for DHPR is quinonoid dihydrobiopterin, which is formed during the hydroxylation of aromatic amino acids. cuny.edu However, the enzyme exhibits activity towards various pterin analogues. Studies have confirmed that the quinonoid form of 6-methyldihydropterin serves as a substrate for DHPR. rarediseases.org Its reduction by the enzyme is coupled with the oxidation of NADH, which can be monitored spectrally to assay DHPR activity. rarediseases.org

The enzyme's specificity is not absolute, allowing it to process other analogues. For instance, quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) is also recognized as an alternative substrate for DHPR. cuny.edu In contrast, some dihydropterin analogues, such as 6-methyl-7,8-dihydropterin (B91866), can act as inhibitors of other enzymes in the pathway rather than as substrates for DHPR. wikipedia.org The characterization of DHPR's substrate has been challenging due to the inherent instability of quinonoid dihydropterins, which rapidly tautomerize to the more stable 7,8-dihydropterin (B103510) form. wikipedia.org The use of stable analogues, such as 6,6-dimethyldihydropterin, has been instrumental in studying the enzyme's function. wikipedia.org

The kinetic mechanism of DHPR has been investigated using its natural substrate and various analogues. For the natural substrate, quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2), wild-type rat DHPR exhibits a kcat value of 23 s⁻¹. cuny.edu In comparison, the alternative substrate quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) shows a much higher kcat of 150 s⁻¹. cuny.edu

| Substrate | kcat (s⁻¹) | Reference |

|---|---|---|

| Quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2) | 23 | cuny.edu |

| Quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) | 150 | cuny.edu |

Site-directed mutagenesis studies have identified key residues crucial for substrate binding and catalysis. Mutations at Tyr146 or Lys150 in rat DHPR lead to significant increases in the Km for the pterin substrate and pronounced changes in kcat, confirming their critical role in the hydride transfer mechanism. cuny.edu Modeling studies suggest that the natural substrate, qBH2, has a higher affinity for the active site, likely due to interactions between its dihydroxypropyl side chain and a polar loop of residues. cuny.edu The lack of a crystal structure for the ternary complex (enzyme-NADH-substrate) has led researchers to use stable alternative substrates to probe the active site environment. cuny.educuny.edu

Information regarding the specific post-translational modifications of Dihydropteridine Reductase and their direct impact on its enzymatic activity is not available in the reviewed scientific literature. While post-translational modifications such as phosphorylation, acetylation, and ubiquitination are known to be crucial regulatory mechanisms for many enzymes, nih.govnih.govuniprot.orgnih.gov specific studies demonstrating this for DHPR are absent.

Interactions with Aromatic Amino Acid Hydroxylases

The primary role of the pterin regeneration cycle is to supply the reduced cofactor required by aromatic amino acid hydroxylases, namely phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).

The active cofactor for phenylalanine hydroxylase (PAH) is the fully reduced 5,6,7,8-tetrahydropterin form. frontiersin.org 6-Methyl-7,8-dihydropteridine-2,4-diamine must first be reduced by DHPR to its tetrahydro form to function as a cofactor. The analogue 6-methyltetrahydropterin (B12859068) (6-MPH4), which lacks the dihydroxypropyl side chain of the natural cofactor tetrahydrobiopterin (BH4), is a highly effective cofactor for PAH. orpha.netnih.gov

Studies have shown that 6-MPH4 is effective in catalysis, and its use can lead to enhanced PAH activity in liver slices. nih.gov A key difference from the natural cofactor, BH4, lies in its regulatory effects. While BH4 can act as an inhibitor of PAH activation by L-phenylalanine, 6-MPH4 does not exhibit this inhibitory effect. This difference is attributed to the interaction of the dihydroxypropyl side chain of BH4 with the enzyme's N-terminal regulatory domain, an interaction that is absent with 6-MPH4. Furthermore, the phosphorylation state of PAH affects its activity differently depending on the cofactor. Dephosphorylation of PAH leads to a loss of activity when measured with BH4, but not when measured with the synthetic cofactor 6-MPH4. nih.gov

Binding and Inhibition Profiles with Other Enzymes

Pteridine (B1203161) derivatives can act not only as substrates and cofactors but also as inhibitors of various enzymes. Research has shown that 6-methyl-7,8-dihydropterin acts as a competitive inhibitor of phenylalanine hydroxylase, with a reported Ki of 0.2 mM. wikipedia.org

The 2,4-diaminopteridine (B74722) structure is a known inhibitor of DHPR. This suggests that this compound itself has the potential to inhibit DHPR. Other enzymes in the broader folate biosynthesis pathway are also targets for pteridine-based inhibitors. For example, derivatives of 7,7-dialkyl-7,8-dihydropteridines have been explored as potential inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and dihydrofolate reductase (DHFR). Additionally, non-pteridine molecules can also inhibit DHPR; for instance, hydroxylated derivatives of the neurotoxin MPTP have been shown to noncompetitively inhibit DHPR at micromolar concentrations. nih.gov

| Compound | Target Enzyme | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| 6-methyl-7,8-dihydropterin | Phenylalanine Hydroxylase | Competitive | 0.2 mM | wikipedia.org |

| 2,4-diaminopteridines (general class) | Dihydropteridine Reductase | Inhibitor | Not specified |

Molecular Basis of Enzyme-Pterin Recognition

The ability of enzymes to recognize and bind specific pterin-based molecules is fundamental to their biological function. This recognition is a highly specific process dictated by the three-dimensional structure of the enzyme's active site and the chemical features of the pterin ligand.

Several molecular features are critical for this recognition:

The Pteridine Ring System : The core bicyclic pteridine structure is the primary recognition element. Enzymes like DHFR and SR have evolved active sites complementary to this scaffold. nih.gov

Oxidation State : The degree of reduction of the pteridine ring (fully oxidized, 7,8-dihydro, or 5,6,7,8-tetrahydro) is a key determinant of enzyme specificity. DHFR specifically acts on 7,8-dihydropterins, while SR also recognizes substrates in this dihydro state. mdpi.comnih.gov Some enzymes, however, may prefer the fully aromatic pteridine ring. nih.gov

Substitution Pattern : Substituents on the pteridine ring dramatically influence binding affinity and specificity.

C2 and C4 Positions : The 2,4-diamino pattern is a hallmark of potent DHFR inhibitors, as it mimics the aminopterin (B17811) portion of the natural substrate, DHF. researchgate.net

C6 Position : The nature of the substituent at the C6 position is crucial for distinguishing between different pterin substrates. For example, the methyl group in this compound will occupy a specific sub-pocket within the active site, influencing its binding relative to other pterins like DHF or sepiapterin (B94604). nih.gov

The molecular basis of recognition relies on a network of non-covalent interactions. Hydrogen bonds between the amino and oxo groups of the pterin and polar residues in the active site, hydrophobic interactions with nonpolar residues, and π-π stacking with aromatic residues collectively determine the orientation and affinity of the bound ligand.

Table 2: Comparative Basis of Pterin Recognition by DHFR and SR

| Feature | Dihydrofolate Reductase (DHFR) | Sepiapterin Reductase (SR) |

|---|---|---|

| Primary Function | Reduces 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. mdpi.com | Reduces sepiapterin in the final step of tetrahydrobiopterin synthesis. nih.gov |

| Substrate Class | 7,8-Dihydropterins mdpi.com | Carbonyl-containing pterins (e.g., Sepiapterin) nih.gov |

| Key Recognition Motif | Recognizes the 2-amino-4-oxo structure of DHF; strongly inhibited by 2,4-diamino analogues. researchgate.netmdpi.com | Recognizes the C6 side chain of sepiapterin. |

| Key Active Site Residues (Human) | Glu-30, Ile-7, Phe-31 mdpi.com | Ser-157, Tyr-170, Asp-257 (based on inhibitor binding) nih.gov |

Chemical Reactivity, Stability, and Isomerism

Tautomerism and Isomerization of Dihydropteridines

Tautomerism, a form of isomerism involving the migration of a proton, is a critical aspect of dihydropteridine chemistry. nih.gov These compounds can exist in multiple, interconverting forms, with the equilibrium position being sensitive to various factors.

Quinonoid Dihydropterin to 7,8-Dihydropterin (B103510) Rearrangement

A significant reaction in the chemistry of dihydropterins is the rearrangement of the transient quinonoid dihydro form to the more stable 7,8-dihydro tautomer. mdpi.comnih.gov In many biological systems, the quinonoid species is the initial product of the oxidation of a tetrahydropterin (B86495) coenzyme. mdpi.com This quinonoid intermediate is typically short-lived and is enzymatically reduced back to the tetrahydro form. mdpi.com

However, in the absence of rapid enzymatic reduction, the quinonoid dihydropterin undergoes a spontaneous and irreversible rearrangement to the 7,8-dihydropterin isomer. mdpi.comresearchgate.net This process is significant because, unlike the quinonoid form, the 7,8-dihydro tautomer is not a substrate for dihydropteridine reductase (DHPR), the enzyme responsible for regenerating the active tetrahydro coenzyme. mdpi.comresearchgate.net The rearrangement involves proton shifts and a redistribution of double bonds within the pteridine (B1203161) ring system. This conversion also results in the loss of chirality at the C6 position if a chiral center exists there. researchgate.net

Factors Influencing Tautomeric Equilibria

The equilibrium between different tautomers of a molecule is not fixed and can be influenced by several internal and external factors. nih.gov For pteridine derivatives, these factors play a crucial role in determining the predominant species in a given environment.

Key factors include:

Solvent Polarity: The polarity of the solvent has a profound effect on tautomeric equilibria. nih.gov Polar solvents can stabilize more polar tautomers through intermolecular interactions, such as hydrogen bonding. mdpi.com

pH (Hydrogen-Ion Concentration): The acidity or basicity of the solution can dictate which tautomeric form is favored by influencing protonation states of the heterocyclic nitrogen atoms. mdpi.comnih.gov

Temperature: Temperature can affect the position of the equilibrium, although its influence may be less pronounced than solvent or pH effects. mdpi.comnih.gov

Substituents: The electronic nature of substituent groups on the pteridine ring can alter the electron density distribution and the acidity/basicity of different sites within the molecule, thereby shifting the equilibrium. researchgate.net For instance, the electron-donating methyl group at the C-6 position in 6-Methyl-7,8-dihydropteridine-2,4-diamine influences the reactivity and stability of the ring. researchgate.net

Intramolecular Hydrogen Bonding: The potential for forming stable intramolecular hydrogen bonds, often creating a six-membered chelate ring, can strongly favor one tautomer over others. academie-sciences.fr

Table 1: Factors Affecting Tautomeric Equilibria in Heterocyclic Systems

| Factor | Influence on Equilibrium | Relevant Findings |

|---|---|---|

| Solvent | Polar solvents can form intermolecular hydrogen bonds, competing with intramolecular bonds and stabilizing more polar tautomers. mdpi.com | The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental results. mdpi.com |

| pH | Affects the protonation state of the molecule, which can favor one tautomeric form over another. mdpi.com | The pathway of rearrangement for quinonoid dihydrobiopterin (qH2Bip) is determined not only by pH but also by buffer type and temperature. mdpi.com |

| Substituents | Electron-donating or electron-withdrawing groups alter the electron distribution in the ring system, affecting the stability of different tautomers. researchgate.net | The nature of substituents on aldehydes and amines used in condensation reactions greatly influences the resulting tautomeric mixture. researchgate.net |

| Hydrogen Bonding | The formation of strong, resonance-assisted intramolecular hydrogen bonds (RAHB) can be a dominant factor in stabilizing a specific tautomer. academie-sciences.fr | The equilibrium may shift to favor tautomers that can form stable six-membered hydrogen-bonded rings. academie-sciences.fr |

Oxidation-Reduction Chemistry of the Dihydropteridine Ring System

The dihydropteridine ring system is redox-active, meaning it can participate in reactions involving the transfer of electrons. This property is central to the biological function of related pterin (B48896) cofactors.

Oxidation Potentials and Radical Formation

The oxidation of dihydropteridines typically proceeds through the release of electrons, often in a stepwise manner. The oxidation of the related 1,4-dihydropyridine (B1200194) (DHP) system, which serves as a useful model, involves two consecutive one-electron transfers. nih.gov The initial step is the release of one electron, often accompanied by a rapid proton release, which forms a neutral radical intermediate. nih.gov This radical is then oxidized further in a second, typically easier, one-electron step to yield the fully oxidized pyridine (B92270) derivative. nih.gov

The oxidation potential, a measure of how easily a compound is oxidized, is a key parameter in this process. For DHP derivatives, a lower oxidation potential correlates with a greater capacity to act as an antioxidant. nih.gov The formation of radical species is a hallmark of these oxidation reactions. nih.gov In some cases, the oxidation can be initiated by a proton transfer to a species like superoxide, which generates an anionic dihydropyridine (B1217469) that is more easily oxidized than the parent compound. nih.gov Unconjugated pteridines are noted for having low reduction potentials, around -0.7 volts, which enables them to participate in biological electron transport chains. nih.gov

Stability in Aqueous and Biological Milieux

The stability of this compound, particularly in aqueous and biological environments, is largely dictated by its susceptibility to oxidation. In air-equilibrated aqueous solutions, 7,8-dihydropterins react with dissolved oxygen in a process known as autooxidation. researchgate.net

Studies on 7,8-dihydro-6-methylpterin, a closely related compound, show that derivatives with electron-donating substituents like the methyl group are among the most reactive. researchgate.net They readily undergo oxidation of the pterin moiety to yield the corresponding fully oxidized aromatic pterin (e.g., 6-methylpterin). researchgate.net This contrasts with other derivatives like 7,8-dihydroneopterin (B1664191), which oxidize more slowly and can yield different products. researchgate.net The stability of these compounds is therefore limited in aerobic environments, and care must be taken in handling their solutions. researchgate.netnih.gov For example, 7,8-dihydroneopterin is known to be labile, and plasma samples containing it must be frozen promptly to prevent degradation. researchgate.net

Table 2: Relative Stability of 7,8-Dihydropterin Derivatives in Air-Equilibrated Aqueous Solution

| Compound | Substituent(s) | Reactivity/Stability | Primary Oxidation Product |

|---|---|---|---|

| 7,8-Dihydro-6-methylpterin | C6: -CH₃ | Most reactive ; undergoes rapid oxidation. researchgate.net | 6-Methylpterin. researchgate.net |

| 7,8-Dihydrobiopterin | C6: -CH(OH)CH(OH)CH₃ | Slower oxidation compared to methyl derivative. researchgate.net | 7,8-Dihydroxanthopterin. researchgate.net |

| 7,8-Dihydroneopterin | C6: -CH(OH)CH(OH)CH₂OH | Slower oxidation compared to methyl derivative. researchgate.net | 7,8-Dihydroxanthopterin. researchgate.net |

| 7,8-Dihydroxanthopterin | C6: -OH | Stable ; consumption is negligible over several days. researchgate.net | N/A |

Photochemical Reactivity of Pteridine Systems

Pteridines, as a class, are photochemically active compounds. encyclopedia.pub Their conjugated ring system allows them to absorb ultraviolet (UV) and blue light, which can promote them to an electronically excited state. encyclopedia.pub This property enables pteridines to function as chromophores for photoreceptor proteins. encyclopedia.pub

The photochemical behavior of pteridines is similar in some respects to that of flavins, which are benzopteridines. encyclopedia.pub Upon absorption of light, pteridines can form stable radicals and participate in redox processes. encyclopedia.pub For example, UV irradiation of tetrahydropterins (H4Ptrs) can induce electron-donating reactions. researchgate.net The photochemical reactivity of pteridines is also exploited in some therapeutic strategies, and their inherent resistance to UV radiation is considered an important feature related to their evolutionary role. encyclopedia.pub In certain contexts, the cleavage of the pteridine ring can be induced by light, which can facilitate other reactions, such as DNA photocleavage when the pteridine is part of a larger metal complex. nih.gov

Spectroscopic and Structural Analysis in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the intricate details of molecular structure and function. For 6-Methyl-7,8-dihydropteridine-2,4-diamine and its related compounds, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. In the context of this compound, ¹H and ¹³C NMR are used to confirm the identity and purity of synthetic intermediates and the final product. mdpi.com The chemical shifts, coupling constants, and signal integrations in an NMR spectrum provide a detailed map of the molecule's hydrogen and carbon framework. For instance, the position of the methyl group and the protons on the dihydropteridine ring can be unambiguously assigned. Dynamic NMR experiments can also provide insights into conformational flexibility and tautomeric equilibria in solution. mdpi.com

Table 1: Representative NMR Data for Pteridine (B1203161) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 1.0 - 8.0 | Specific shifts depend on the substituent and solvent. Methyl protons typically appear in the upfield region, while aromatic and amine protons are found further downfield. |

This table is for illustrative purposes; actual chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound with high accuracy. The compound has a molecular weight of approximately 176.18 g/mol . nih.gov MS analysis provides the exact mass of the molecule, confirming its elemental composition. Furthermore, by employing fragmentation techniques (e.g., MS/MS), researchers can break the molecule apart and analyze the resulting fragments. This fragmentation pattern offers valuable structural information, helping to piece together the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Oxidation States and Purity Assessment in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The pteridine ring system possesses a characteristic chromophore that absorbs UV and visible light at specific wavelengths. The resulting spectrum can be used to assess the purity of a sample. Importantly, the UV-Vis spectrum is sensitive to the oxidation state of the pteridine ring. The fully oxidized, dihydro, and tetrahydro forms of pteridines exhibit distinct absorption maxima, allowing researchers to monitor redox reactions and the stability of the dihydropterin form of the compound. For instance, the dihydro form often has a characteristic absorption peak that disappears upon oxidation.

X-ray Crystallography of Pterin-Enzyme Complexes

To understand how this compound and related pterins function in a biological context, X-ray crystallography is an invaluable tool. This technique can reveal the three-dimensional structure of these molecules when bound to enzymes at atomic resolution.

Elucidating Active Site Interactions and Conformational Changes

By co-crystallizing a pterin (B48896) derivative with its target enzyme, researchers can visualize the precise interactions within the enzyme's active site. nih.gov This includes identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the pterin ligand. nih.gov For example, in enzymes like dihydropteroate (B1496061) synthase, the pterin-binding pocket is highly conserved. nih.gov X-ray crystallography can reveal how the 6-methyl group of the compound fits into this pocket and influences binding affinity and specificity. Furthermore, these structural studies can capture conformational changes that occur in the enzyme upon ligand binding, providing a dynamic picture of the catalytic mechanism. nih.govnih.gov This information is critical for understanding the enzyme's function and for the rational design of specific inhibitors. nih.gov

Table 2: Key Interactions in Pterin-Enzyme Complexes

| Interaction Type | Interacting Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Amino and hydroxyl groups of the pterin with polar residues (e.g., Asp, Asn, Ser) in the enzyme. | Orients the substrate for catalysis and contributes to binding affinity. nih.gov |

| Hydrophobic Interactions | The pteridine ring and methyl group with nonpolar residues (e.g., Leu, Ile, Val). | Stabilizes the ligand within the active site. |

Conformational Analysis and Stereochemical Characterization

The biological activity of this compound is intrinsically linked to its three-dimensional shape and stereochemistry. The dihydropyrazine (B8608421) ring of the pteridine system is not planar and can adopt different conformations. rsc.org Conformational analysis, often aided by computational modeling and supported by NMR data, helps to determine the most stable conformations of the molecule in solution and when bound to an enzyme. mdpi.comrsc.org The stereochemistry at the C6 position is also of critical importance, as enzymes are often stereospecific. Characterizing the specific stereoisomer that is biologically active is essential for understanding its mechanism of action.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine stable tautomeric forms, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of pterin (B48896) systems due to its balance of accuracy and computational cost. nih.gov Studies on related molecules, such as pterin radicals and various pteridine (B1203161) derivatives, demonstrate the utility of DFT in elucidating molecular stability, electronic structure, and reactivity. nih.govnih.govmdpi.com

For pterin systems, DFT calculations are crucial for:

Determining Tautomeric Stability: Pteridines can exist in multiple tautomeric forms. DFT calculations help identify the most energetically favorable tautomer in different environments (gas phase or in solution). For example, studies on neutral pterin radicals have used DFT to identify the most stable tautomeric forms, finding that radicals formed by removing N-bonded hydrogen atoms are more stable than those from C-bonded hydrogens. nih.gov

Analyzing Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability; a larger gap implies higher stability. DFT studies on similar heterocyclic compounds have analyzed HOMO-LUMO energies to predict charge transfer interactions within the molecule and its electrophilic/nucleophilic nature. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction for hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com

A typical DFT analysis on a compound like 6-Methyl-7,8-dihydropteridine-2,4-diamine would involve geometry optimization followed by frequency calculations to ensure a true energy minimum is found. The results would yield important data on the molecule's electronic properties.

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Compound (Illustrative)

| Calculated Property | Typical Method | Significance |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311++G(d,p) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Calculated from HOMO/LUMO energies | Correlates with chemical stability and reactivity |

| Dipole Moment | B3LYP/6-311++G(d,p) | Measures the polarity of the molecule |

Ab initio methods are computationally intensive calculations based on first principles, without reliance on empirical parameters. ymdb.ca These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are used for high-accuracy calculations, particularly for smaller systems or to benchmark DFT results.

Early ab initio studies on pterins focused on:

The effect of the basis set on the accuracy of structural modeling. chemsrc.com

Calculation of protonation energies and pKa values. chemsrc.com

Determining the relative energies of different dihydropterin tautomers, which is highly relevant for understanding the mechanism of enzymes like dihydrofolate reductase. chemsrc.com

Investigating excited-state properties and photophysical processes. ymdb.ca

For a molecule like this compound, ab initio calculations, particularly methods like CASSCF and CASPT2, would be invaluable for studying its excited states and potential photochemical behavior, building on the foundational work done on the general pterin structure. ymdb.ca

Molecular Dynamics (MD) Simulations of Pterin-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its interactions with a biological target over time.

The pteridine ring system, particularly in its reduced dihydro and tetrahydro forms, is not planar and possesses significant conformational flexibility. nih.govresearchgate.net MD simulations are essential for exploring this flexibility. Studies on tetrahydrobiopterin (B1682763) analogues have shown that substituents on the pyrazine (B50134) ring strongly influence the preferred conformation (e.g., equatorial vs. axial orientations). nih.gov

For this compound, an MD simulation would reveal:

The puckering of the dihydropyrazine (B8608421) ring and the preferred orientation of the C6-methyl group.

The rotational freedom of the amino groups at positions 2 and 4.

The stability of intramolecular hydrogen bonds.

The dynamics of the ligand when bound to a protein, showing how its conformation adapts to the binding pocket. Large-scale MD simulations have been used to study the binding of dihydropterin derivatives to enzymes like dihydropteroate (B1496061) synthase, revealing key interactions and the molecular basis for drug resistance. researchgate.net

Molecular Docking and Virtual Screening for Pterin-Binding Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design and is frequently used in virtual screening to identify potential drug candidates from large compound libraries.

The 2,4-diaminopteridine (B74722) scaffold is a well-known "privileged structure" that binds effectively to dihydrofolate reductase (DHFR), an important target for anticancer and antimicrobial drugs. Numerous docking studies have been performed on 2,4-diamino substituted pteridine and deazapteridine derivatives to understand their binding modes and predict their inhibitory activity against DHFR from various species. researchgate.net

In a typical docking study involving a compound like this compound and a target like DHFR, the following would be analyzed:

Binding Pose: The specific orientation of the ligand within the active site. The 2,4-diamino groups are critical for forming key hydrogen bonds with acidic residues (e.g., Aspartate) in the DHFR active site.

Binding Affinity/Score: A calculated value (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more favorable interaction. mdpi.com

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and amino acid residues of the protein. For example, docking studies on similar inhibitors show that the methyl group at C6 could form hydrophobic interactions with nonpolar residues like Leucine, Phenylalanine, or Valine in the active site. researchgate.net

Virtual screening campaigns often use docking to filter thousands of compounds, and the top-ranked hits are then selected for experimental validation. ijfmr.com

Table 2: Representative Molecular Docking Results for Pteridine Derivatives against Dihydrofolate Reductase (DHFR) (Illustrative)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Pteridine Derivative A | Human DHFR | -8.5 | Asp27, Ile7, Phe31 |

| Pteridine Derivative B | Human DHFR | -9.2 | Asp27, Leu22, Phe34 |

| Methotrexate (B535133) (Standard) | Human DHFR | -9.8 | Asp27, Arg70, Phe31 |

Note: The data in this table is illustrative and based on findings for similar classes of compounds, not specifically for this compound. mdpi.comresearchgate.net

Prediction of Physicochemical Parameters for Biological Relevance

Computational methods are instrumental in predicting the physicochemical properties of molecules like this compound, which are crucial for understanding their biological relevance. These predictions guide drug discovery by estimating a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For the related aromatic compound, 6-methylpteridine-2,4-diamine (B187981), several physicochemical parameters have been computed and are available in public databases like PubChem, offering a starting point for understanding the properties of its dihydropyran counterpart. nih.gov

These computational predictions are based on the molecule's structure and employ various algorithms to estimate properties that are otherwise time-consuming and costly to determine experimentally.

Table 1: Computed Physicochemical Properties of 6-Methylpteridine-2,4-diamine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 176.18 g/mol | nih.gov |

| XLogP3 | -0.5 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 176.08104428 | nih.gov |

| Monoisotopic Mass | 176.08104428 | nih.gov |

| Topological Polar Surface Area | 104 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 186 | nih.gov |

Note: This data is for the aromatic parent compound 6-methylpteridine-2,4-diamine, as specific computational data for the 7,8-dihydro derivative was not found.

Various computational approaches can be employed for pKa prediction, ranging from empirical methods based on the Hammett-Taft equation to more sophisticated quantum mechanical (QM) calculations. schrodinger.comnih.gov Semi-empirical methods like PM6 and density functional theory (DFT) can be used to calculate the pKa values with reasonable accuracy. nih.gov These methods often involve calculating the energies of the protonated and deprotonated forms of the molecule in a simulated aqueous environment. nih.gov The choice of method often represents a trade-off between computational cost and accuracy. core.ac.uk For high-throughput screening, faster methods are preferred, while for detailed mechanistic studies, more accurate but computationally intensive methods are employed. nih.govoptibrium.com

Application of Chemoinformatics in Pteridine Research

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data, which is particularly valuable in the study of pteridine derivatives. researchgate.netmdpi.com This field plays a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical structures and their biological activities. researchgate.net

One of the primary applications of chemoinformatics in pteridine research is in the development of Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pteridine derivatives that act as inhibitors of enzymes like dihydrofolate reductase (DHFR), QSAR models can identify the key structural features that contribute to their inhibitory potency. tandfonline.comnih.govacs.org These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the optimization of existing lead compounds. tandfonline.comnih.gov

The process of building a QSAR model involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. tandfonline.com Statistical methods are then used to correlate these descriptors with the observed biological activity. tandfonline.com The resulting models can provide valuable insights into the mechanism of action and help in the rational design of more potent and selective pteridine-based drugs. tandfonline.comnih.gov

Structure Activity Relationships Sar of 6 Methyl 7,8 Dihydropteridine 2,4 Diamine Analogues

Impact of Substituent Modifications on Biological Activity

The position and stereochemistry of the methyl group at the 6-position of the 7,8-dihydropteridine ring are critical determinants of biological activity. While specific SAR studies on a wide range of positional isomers of 6-Methyl-7,8-dihydropteridine-2,4-diamine are not extensively documented in publicly available literature, general principles from related pteridine (B1203161) derivatives offer valuable insights.

For instance, in the context of DHPR inhibition, the stereospecificity of the interaction is paramount. The enzymatic reduction of 6-methyl-7,8-dihydropterin (B91866) by DHFR, a related enzyme, is stereospecific. This suggests that the stereochemistry at the C6 position of this compound would likely have a profound impact on its binding to and inhibition of DHPR. The chiral center at C6 would dictate the orientation of the methyl group within the enzyme's active site, influencing hydrophobic and steric interactions. An incorrectly oriented methyl group could lead to steric clashes with amino acid residues, thereby reducing the inhibitory potency.

The position of the methyl group on the pteridine ring also plays a significant role. Moving the methyl group from the 6-position to other positions, such as the 7-position, would alter the molecule's shape and electronic distribution, thereby affecting its interaction with the target enzyme. For many pteridine-binding enzymes, the 6-position is a key interaction point, and modifications at this site can dramatically alter activity.

The 2,4-diamino substitution pattern is a hallmark of many potent inhibitors of dihydrofolate reductase (DHFR) and related enzymes. The amino groups at positions 2 and 4 are crucial for establishing key hydrogen bonding interactions within the active site of these enzymes. Specifically, the 2-amino group and the N1 and N8 atoms of the pteridine ring often form a conserved hydrogen bond network with acidic residues (e.g., aspartate) in the DHFR active site.

The introduction of a hydroxyl group, for example at the 4-position to create a pterin (B48896) structure (2-amino-4-hydroxypteridine), significantly alters the hydrogen bonding capacity of the molecule. This change from a diamine to an amino-hydroxy substitution can switch the compound's primary target. For instance, many HPPK inhibitors are based on the 6-hydroxymethylpterin scaffold, highlighting the importance of the 4-hydroxyl group for binding to this particular enzyme. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for different binding orientations and interactions compared to an amino group.

The presence and positioning of hydroxyl groups on substituents attached to the pteridine core can also influence binding affinity and selectivity. nih.gov These groups can form additional hydrogen bonds with the enzyme, potentially increasing potency. nih.gov The interplay between the 2-amino group and the substituent at the 4-position (amino or hydroxyl) is a key factor in determining the enzyme inhibitory profile of a pteridine derivative.

SAR Studies for Enzyme Inhibitory Potency (e.g., HPPK, DHPR)

SAR studies on pteridine derivatives have been instrumental in the development of potent inhibitors for both HPPK and DHPR. While specific data for a series of this compound analogues is scarce, the inhibitory activities of related compounds provide a basis for understanding the structural requirements for potent inhibition.

For HPPK, bisubstrate analogues have been a successful strategy. These inhibitors typically link a 6-hydroxymethylpterin moiety to an adenosine moiety via a linker. nih.govnih.gov The length and composition of this linker are critical for inhibitory activity. For example, a study on bisubstrate analogues showed that increasing the number of phosphate groups in the linker from two to four significantly enhanced the binding affinity and inhibitory potency against E. coli HPPK. nih.gov

| Compound | Linker | Kd (µM) | IC50 (µM) |

| HP2A | 2 phosphates | - | Low activity |

| HP3A | 3 phosphates | 4.25 | 1.27 |

| HP4A | 4 phosphates | 0.47 | 0.44 |

| Data from a study on bisubstrate analogues of 6-hydroxymethylpterin as HPPK inhibitors. nih.gov |

For DHPR, quantitative structure-activity relationship (QSAR) studies on various classes of inhibitors, including 4-phenylpyridines and related heterocycles, have revealed the importance of electronic and steric factors. nih.gov These studies have shown that DHPR inhibition is generally enhanced by electron-donating substituents and can be hindered by bulky groups that cause steric clashes. nih.gov This suggests that for this compound analogues, the electronic properties and the size of substituents at and around the 6-position would be critical for DHPR inhibitory activity.

Rational Design Principles for Pteridine Derivatives

The rational design of pteridine derivatives as enzyme inhibitors is guided by the SAR data and the three-dimensional structures of the target enzymes. Several key principles have emerged from these studies:

Mimicking the Natural Substrate: A common strategy is to design inhibitors that mimic the structure of the natural substrate of the enzyme. For HPPK, this involves using the 6-hydroxymethylpterin scaffold, while for DHFR, the 2,4-diaminopteridine (B74722) core is a key starting point.

Exploiting Key Interactions: Successful inhibitor design relies on maximizing favorable interactions with the enzyme's active site. This includes forming strong hydrogen bonds with key residues, as is the case with the 2,4-diamino groups in DHFR inhibitors, and optimizing hydrophobic and van der Waals interactions.

Bisubstrate Inhibition: For enzymes with multiple substrates, such as HPPK (which binds both 6-hydroxymethyl-7,8-dihydropterin (B3263101) and ATP), designing bisubstrate analogues that occupy both binding sites can lead to highly potent and selective inhibitors. nih.govnih.gov The design of the linker connecting the two substrate-mimicking moieties is crucial for achieving optimal binding.

Structure-Based Design: With the availability of crystal structures of enzymes like HPPK and DHPR in complex with their substrates or inhibitors, structure-based drug design has become a powerful tool. This approach allows for the visualization of the binding site and the rational design of novel inhibitors with improved affinity and selectivity. For instance, identifying a hydrophobic pocket in the active site can guide the addition of a corresponding hydrophobic group to the inhibitor to enhance binding.

Modulating Physicochemical Properties: Beyond direct enzyme inhibition, the rational design of pteridine derivatives also involves optimizing their physicochemical properties, such as solubility and cell permeability, to ensure they can reach their target in a biological system.

Advanced Analytical Methodologies for Pteridines in Research

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridines. It provides the necessary separation power, and when coupled with specialized detectors, it offers the sensitivity and selectivity required for complex biological matrices. fda.gov The choice of detector is critical and depends on the specific pterins being analyzed and the research question.

Electrochemical Detection for Redox-Active Pterins

HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the analysis of redox-active compounds. antecscientific.commdpi.com This makes it particularly well-suited for the direct measurement of reduced pterins, such as tetrahydrobiopterin (B1682763) (BH4), which are often the biologically active forms. nih.govnih.gov In amperometric detection, a potential is applied to a working electrode, and the current generated by the oxidation or reduction of the analyte is measured. antecscientific.com

The direct detection of tetrahydrobiopterin has been successfully demonstrated using this method. nih.gov For instance, a highly sensitive HPLC assay using sequential electrochemical and fluorimetric detection was developed to monitor the redox state of pteridines. In this system, compounds like BH4 were detected by electrochemical oxidation at a specific potential (+450 mV), while others were detected by fluorescence. nih.gov This approach allows for the direct quantification of the reduced, active forms without the need for chemical oxidation prior to detection. nih.govnih.gov The sensitivity of ECD allows for detection limits in the picomole nih.gov to femtomole range. nih.gov

| Parameter | Description | Example Value/Condition | Source |

|---|---|---|---|

| Principle | Measures current from oxidation/reduction of electroactive analytes at an electrode. | Amperometric Detection | antecscientific.com |

| Application | Direct detection of reduced, redox-active pterins (e.g., Tetrahydrobiopterin). | Simultaneous measurement of BH4 and its derivatives. | nih.gov |

| Detection Limit | High sensitivity, suitable for trace analysis in biological samples. | 60 fmol for BH4; Below a picomole for various pterins. | nih.govnih.gov |

| Working Electrode | Material where the electrochemical reaction occurs. | Glassy Carbon Electrode. | mdpi.com |

Fluorimetric Detection for Native and Oxidized Forms

Fluorimetric detection is widely used in pterin (B48896) analysis due to its high sensitivity and selectivity. youtube.com Pterins in their fully oxidized (aromatic) state are naturally fluorescent, whereas their reduced counterparts (dihydro- and tetrahydro- forms) are not. creative-proteomics.comnih.gov This property is exploited for their quantification.

A common approach involves the differential oxidation of pterins before HPLC analysis. creative-proteomics.comnih.gov Typically, an iodine solution is used under acidic and alkaline conditions to convert all reduced pterins to their fluorescent, oxidized forms. creative-proteomics.comnih.gov For example, oxidation in an acidic medium converts both tetrahydrobiopterin (BH4) and dihydrobiopterin (BH2) to the fluorescent biopterin (B10759762) (B). creative-proteomics.com Oxidation under alkaline conditions converts BH2 to B, while BH4 is cleaved. creative-proteomics.com By performing two separate HPLC runs after these distinct oxidation steps, the concentrations of the different redox forms can be calculated. nih.govcreative-proteomics.com

Alternatively, post-column oxidation can be employed. In this setup, the separated pterins are oxidized in a reactor after the HPLC column but before the fluorescence detector. nih.gov This allows for the simultaneous measurement of all forms in a single run. nih.gov Methods have been developed using various HPLC columns, including reversed-phase (RP C8, C18) and hydrophilic interaction liquid chromatography (HILIC), coupled with fluorescence detection to separate and quantify a range of pterin compounds in biological samples like urine. nih.gov

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Principle | Detects compounds that emit light (fluoresce) after being excited by light of a different wavelength. | Oxidized pterins are naturally fluorescent. | youtube.comcreative-proteomics.com |

| Pre-Column Oxidation | Converts non-fluorescent reduced pterins to fluorescent oxidized forms before HPLC separation. | Acidic (I2) and alkaline (I2) oxidation. | nih.gov |

| Post-Column Oxidation | Oxidation of separated pterins after the column and before the detector. | Post-column coulometric oxidation. | nih.gov |

| Detection Limits | Method offers very high sensitivity. | 0.041 ng/ml to 2.9 ng/ml for various pterins. | nih.gov |

Coupled LC-MS/MS for Comprehensive Pterin Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for pterin analysis. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous determination of multiple pterin metabolites in a single, rapid analysis without the need for derivatization or oxidation steps. nih.gov The high specificity of MS/MS reduces interference from matrix components, which can be a challenge with other detection methods. nih.gov

LC-MS/MS methods have been developed for the comprehensive profiling of pterins in cerebrospinal fluid (CSF) and urine. nih.govmdpi.com These methods can accurately quantify key compounds like tetrahydrobiopterin (BH4), 7,8-dihydrobiopterin (BH2), neopterin (B1670844), and sepiapterin (B94604). nih.govnih.gov The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantification. nih.gov For example, a validated LC-MS/MS method for CSF pterins requires minimal sample preparation and has a run time of just 10 minutes, making it suitable for screening purposes. nih.gov The sensitivity of these methods allows for detection limits in the low pg/ml range. researchgate.net

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Principle | Separation by LC followed by mass-based detection of parent and fragment ions. | Positive electrospray ionization (ESI). | nih.gov |

| Advantages | High sensitivity, high specificity, rapid analysis, no derivatization needed. | Simultaneous quantification of BH4, BH2, neopterin, and sepiapterin. | nih.gov |

| Linear Range | The concentration range over which the method is accurate. | 3 to 200 nmol/L for CSF pterins. | nih.govnih.gov |

| Detection Limits (LOD) | The lowest concentration of analyte that can be reliably detected. | Varied from 7 to 360 pg/ml for six different pterins in urine. | researchgate.net |

Chromatographic Separations for Pterin Isomers

A significant challenge in pterin analysis is the separation of isomers, which have identical masses and can be difficult to distinguish with mass spectrometry alone. nih.gov These include positional isomers (e.g., 6- and 7-substituted pterins) and stereoisomers (enantiomers and diastereomers). researchgate.netnih.gov Effective chromatographic separation is therefore essential. nih.gov

Various HPLC column chemistries have been employed to resolve pterin isomers. An LC-MS/MS method using a LUNA amino column successfully separated the 6- and 7-positional isomers of biopterin and neopterin under isocratic conditions. researchgate.net Other studies have compared reversed-phase (C8, C18) and HILIC columns, finding that both can effectively separate a range of pterin compounds. nih.gov

The separation of stereoisomers (D- and L-enantiomers) requires chiral chromatography. A method using ligand-exchange chromatography on a reversed-phase column with D-phenylalanine as a chiral modifier in the mobile phase has been used to separate the D- and L-enantiomers of 6-(polyhydroxypropyl)pterins. nih.gov This technique, combined with sensitive fluorescence detection, allows for the determination of the stereoconfiguration of pterins from very small biological samples. nih.gov The high resolving power of modern UPLC (Ultra Performance Liquid Chromatography) systems is also highly beneficial for separating various classes of isomers. nih.gov

Sample Preparation Techniques for Biological Matrices in Research Settings

Proper sample preparation is critical for accurate and reproducible analysis of pterins in complex biological matrices such as cerebrospinal fluid (CSF) and urine. nih.govmdpi.com A key challenge is the instability of reduced pterins, which readily oxidize. creative-proteomics.comresearchgate.net

To prevent oxidation, sample collection and preparation are often performed in the presence of antioxidants or stabilizing agents like dithiothreitol (B142953) (DTT) or ascorbic acid. nih.govmdpi.com For LC-MS/MS analysis of CSF, a simple preparation may involve combining the sample with an internal standard solution containing DTT. nih.gov For urine analysis, a "dilute-and-shoot" method can sometimes be used, where the sample is simply centrifuged, diluted, filtered, and injected into the HPLC system. mdpi.com This is possible due to the relatively high concentration of pterins in urine. mdpi.com

For methods that measure total pterin concentrations after oxidation, sample preparation involves an oxidation step. For instance, in the analysis of six pterins in urine by LC-MS/MS, the sample preparation consisted of oxidation with manganese dioxide (MnO2), followed by filtration and dilution in the mobile phase. researchgate.net Regardless of the specific workflow, a protein precipitation step, often using trichloroacetic acid (TCA), may be necessary for samples like cell lysates or plasma to remove interfering macromolecules. researchgate.net

| Matrix | Preparation Goal | Technique | Source |

|---|---|---|---|

| Cerebrospinal Fluid (CSF) | Stabilize reduced pterins, add internal standard. | Combine sample with internal standard solution containing 0.2% DTT. | nih.gov |

| Urine | Quantify total pterins after oxidation. | Oxidation with MnO2, filtration, and direct dilution. | researchgate.net |

| Urine | Rapid analysis of native pterins. | "Dilute-and-shoot": Centrifugation, filtration, and dilution. | mdpi.com |

| General Biological Fluids | Stabilize reduced pterins. | Addition of antioxidants like dithiothreitol (DTT) and ascorbic acid. | mdpi.com |

Future Research Directions and Emerging Applications

Elucidation of Novel Pteridine (B1203161) Metabolic Pathways

While core pteridine biosynthetic routes are known, the full extent of their metabolic network remains partially uncharted. Recent studies suggest that pteridine metabolism is more complex and interconnected than previously understood, with significant implications for disease states like cancer. nih.govnih.gov Future work will focus on identifying and characterizing these novel pathways.

Research in a progressive breast cancer cell model has demonstrated that folic acid is a primary driver for pteridine metabolism, leading to the formation and excretion of various derivatives. nih.gov This work not only confirmed the presence of established metabolites but also reported on newly identified derivations from folic acid, highlighting that cancer can dysregulate these pathways. nih.gov Further investigations using pteridine dosing in these cell models have helped to map pathway connectivity, leading to a proposed pteridine biosynthetic pathway specific to breast cancer cells. nih.gov

Another avenue of research involves exploring how existing pathways are co-opted for new biological functions. In insects, for instance, the pteridine biosynthesis pathway, ancestrally used for eye pigments, has been recruited to create diverse embryonic color patterns, indicating a remarkable evolutionary plasticity of this metabolic network. mdpi.comresearchgate.net Understanding the genetic and enzymatic basis for this co-option can provide insights into metabolic evolution and diversification. researchgate.netfrontiersin.org

Table 1: Identified Pteridine Metabolites in a Breast Cancer Cell Model

| Metabolite | Observation Context | Potential Significance | Reference |

|---|---|---|---|

| Pterin (B48896) | Increased extracellular levels with folate dosing; positively correlated with tumorigenicity. | Driver of pteridine metabolism, potential cancer biomarker. | nih.gov |

| 6-Hydroxylumazine | Increased extracellular levels with folate dosing; positively correlated with tumorigenicity. | Product of a dysregulated pathway in cancer. | nih.gov |

| Xanthopterin | Increased extracellular levels with folate dosing. | Folate-derived metabolite with altered levels in cancer. | nih.gov |

| 6-Hydroxymethylpterin | Increased extracellular levels with folate dosing. | Newly reported derivation from folic acid in this context. | nih.gov |

| 6-Carboxypterin | Increased extracellular levels with folate dosing. | Folate-derived metabolite with altered levels in cancer. | nih.gov |

| Isoxanthopterin (B600526) | Differentially expressed with respect to tumorigenicity following pterin dosing. | Key intermediate in a proposed cancer-specific pathway. | nih.gov |

| 6-Biopterin | Differentially expressed with respect to tumorigenicity following sepiapterin (B94604) dosing. | Indicates altered flux through the biopterin (B10759762) branch in cancer. | nih.gov |

**10.2. Discovery of Undiscovered Enzymatic Interactions

Pteridines, particularly in their reduced forms like tetrahydrobiopterin (B1682763) (BH4), are essential cofactors for a specific set of enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. cinz.nznih.gov However, emerging evidence suggests that the scope of their enzymatic interactions is far broader. A key future direction is the discovery of these unknown interactions.

All classes of pterins—tetrahydro, dihydro, and oxidized forms—can participate in radical-mediated reactions and interact with enzymes involved in the generation of free radicals. nih.gov This opens up the possibility that pteridines play a significant, and as-yet uncharacterized, role in cellular redox homeostasis by modulating enzymatic sources of reactive oxygen species.

Furthermore, some pteridine-metabolizing enzymes exhibit broad substrate specificity, hinting at undiscovered roles. Pteridine reductase 1 (PTR1) in Leishmania can reduce a wide range of both conjugated (folates) and unconjugated (biopterins) pterins, suggesting it may act on other endogenous or exogenous substrates. researchgate.net Similarly, enzymes like xanthine (B1682287) dehydrogenase, which can hydroxylate different positions on the pteridine ring to produce compounds like isoxanthopterin and xanthopterin, may exist as multiple isozymes with uncharacterized specificities and physiological roles. mdpi.com Future research will likely employ proteomic and metabolomic approaches to identify novel pteridine-binding proteins and enzyme substrates.

Table 2: Pteridine-Enzyme Interactions and Areas for Future Discovery

| Enzyme/Enzyme Class | Known Pteridine Interaction | Future Research Direction | Reference |

|---|---|---|---|

| Aromatic Amino Acid Hydroxylases (PAH, TH, TPH) | Require Tetrahydrobiopterin (BH4) as a cofactor for neurotransmitter and amino acid metabolism. | Investigating regulation by other pteridine derivatives. | nih.gov |

| Nitric Oxide Synthase (NOS) | Requires BH4 as a cofactor for nitric oxide production. | Elucidating how different pterin redox states modulate NOS activity. | nih.gov |

| Pteridine Reductase 1 (PTR1) | Reduces a broad spectrum of pterins and folates. | Identifying novel endogenous or therapeutic substrates. | researchgate.net |

| Xanthine Dehydrogenase (XDH) | Catalyzes hydroxylation of pteridines at different positions. | Characterizing potential isozymes and their specific roles in pteridine metabolism. | mdpi.com |

| Enzymes in Radical Formation | Oxidized pterins can act as inhibitors or substrates. | Systematically screening for pteridine interactions with redox-active enzymes (e.g., NADPH oxidases). | nih.gov |

**10.3. Development of Advanced Synthetic Strategies for Pteridine Libraries